(2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide
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Overview
Description
(2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide typically involves the condensation reaction between a substituted benzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Hydrazinecarbothioamides have been studied for their antimicrobial, antifungal, and anticancer properties. The specific biological activity of this compound would require further experimental validation.
Medicine
In medicinal chemistry, derivatives of hydrazinecarbothioamides are explored for their therapeutic potential. They may act as enzyme inhibitors or interact with specific biological targets, leading to the development of new drugs.
Industry
In industrial applications, this compound could be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide would depend on its specific interactions with molecular targets. Generally, hydrazinecarbothioamides can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(3-chloro-4-ethoxybenzylidene)hydrazinecarbothioamide
- (2E)-2-(4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide
- (2E)-2-(3-chloro-5-methoxybenzylidene)hydrazinecarbothioamide
Uniqueness
(2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide is unique due to the specific combination of substituents on the benzylidene ring. The presence of chloro, ethoxy, and methoxy groups can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H14ClN3O2S |
---|---|
Molecular Weight |
287.77 g/mol |
IUPAC Name |
[(E)-(3-chloro-4-ethoxy-5-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H14ClN3O2S/c1-3-17-10-8(12)4-7(5-9(10)16-2)6-14-15-11(13)18/h4-6H,3H2,1-2H3,(H3,13,15,18)/b14-6+ |
InChI Key |
XGODTOTWVRSKPI-MKMNVTDBSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=N/NC(=S)N)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=NNC(=S)N)OC |
Origin of Product |
United States |
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